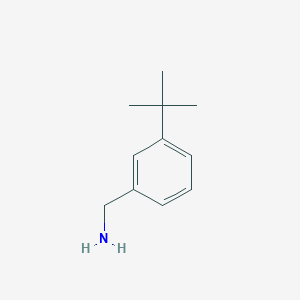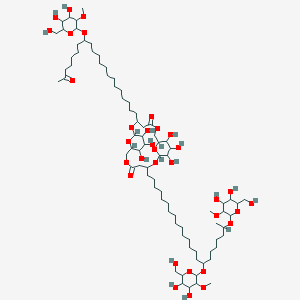
Cycloviracin B2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloviracin B2 is a natural product that has been isolated from the fermentation broth of a Streptomyces sp. This compound has shown promising results in scientific research for its potential use as an antibiotic, antiviral, and anticancer agent. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Cycloviracin B1, a closely related compound to Cycloviracin B2, has undergone total synthesis, revealing its antiviral properties and complex structure involving a macrodiolide core and fatty acid chains. This synthesis provides insights into the structure and potential applications of this compound in antiviral research (Fürstner, Albert, & Młynarski, 2002); (Fürstner, Albert, Młynarski, Matheu, & Declercq, 2003).
- Another study focused on the synthesis of cycloviracin B1, which provided valuable information for understanding the structural and functional aspects of this compound. The study emphasized the necessity of the entire construct for significant antiviral activity (Fürstner, Albert, Mlynarski, Matheu, & DeClercq, 2003).
Antiviral Research
- This compound, as part of the broader class of glycolipids, contributes to the ongoing search for selective therapies against viral infections. This research area has made significant advancements in understanding and treating various viral diseases, highlighting the potential of compounds like this compound (De Clercq, 2010); (De Clercq, 2010).
Comparative Studies and Drug Efficacy
- The effectiveness of various antiviral compounds, including those structurally similar to this compound, has been studied to understand their roles in treating viral infections. This research aids in comprehending this compound's potential effectiveness against specific viruses (Krug, Schinazi, & Hilliard, 2009).
Potential for Antidiabetic Activity
- While not directly related to this compound, research on compounds like cycloart-23-ene-3beta, 25-diol (B2) has shown significant antidiabetic activity, suggesting a possible avenue for exploring similar compounds, such as this compound, for their potential in diabetes treatment (Badole & Bodhankar, 2010).
Propriétés
Numéro CAS |
142382-46-5 |
|---|---|
Formule moléculaire |
C83H150O33 |
Poids moléculaire |
1676.1 g/mol |
Nom IUPAC |
3-[16,22-bis[[4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy]tricosyl]-14-[14-[4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-20-oxohenicosyl]-9,10,11,20,21,22-hexahydroxy-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione |
InChI |
InChI=1S/C83H150O33/c1-51(87)36-28-26-34-40-53(108-82-77(103-4)72(98)65(91)58(47-85)113-82)38-30-22-19-15-12-9-13-17-21-25-33-43-56-45-63(89)106-50-60-67(93)69(95)74(100)79(115-60)110-55(44-62(88)105-49-61-68(94)70(96)75(101)80(111-56)116-61)42-32-24-20-16-11-8-6-7-10-14-18-23-31-39-54(109-83-78(104-5)73(99)66(92)59(48-86)114-83)41-35-27-29-37-52(2)107-81-76(102-3)71(97)64(90)57(46-84)112-81/h52-61,64-86,90-101H,6-50H2,1-5H3 |
Clé InChI |
XRRQVPARIZEWDY-UHFFFAOYSA-N |
SMILES |
CC(CCCCCC(CCCCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCC(CCCCCC(=O)C)OC4C(C(C(C(O4)CO)O)O)OC)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC)OC6C(C(C(C(O6)CO)O)O)OC |
SMILES canonique |
CC(CCCCCC(CCCCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCC(CCCCCC(=O)C)OC4C(C(C(C(O4)CO)O)O)OC)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC)OC6C(C(C(C(O6)CO)O)O)OC |
Synonymes |
cycloviracin B2 cycloviracin-B2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)
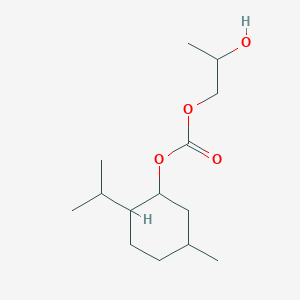

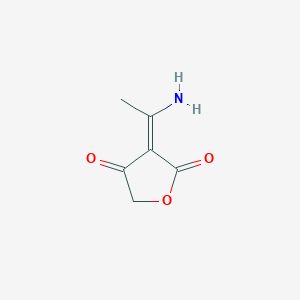

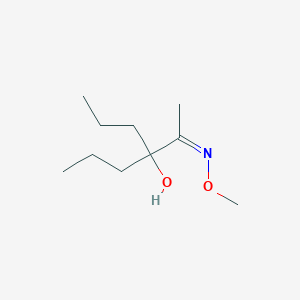
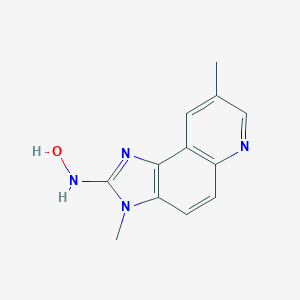
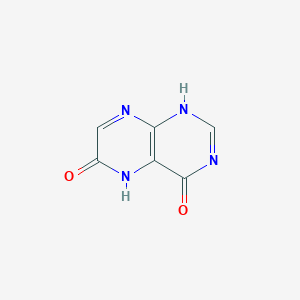

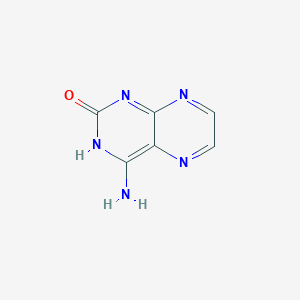
![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)

